molecular formula C11H17NO5 B1394196 Methyl 3-(1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate CAS No. 1083350-32-6

Methyl 3-(1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate

Cat. No.: B1394196
CAS No.: 1083350-32-6
M. Wt: 243.26 g/mol
InChI Key: MCWYWPLWQMOXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by its unique structure, which includes a pyrrolidinone ring and a methoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be summarized as follows:

    Esterification: The carboxylic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

    Reflux: The reaction mixture is heated under reflux to drive the reaction to completion.

    Purification: The product is purified by distillation or recrystallization to obtain the pure ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of a base or acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: Carboxylic acid and methanol.

    Reduction: Alcohol derivatives.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Methyl 3-(1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(2-Hydroxy-ethyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester
  • 3-[1-(2-Methoxy-ethyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-butyric acid methyl ester

Uniqueness

The presence of the methoxyethyl group in Methyl 3-(1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate distinguishes it from other similar compounds. This structural feature can influence its reactivity, solubility, and biological activity, making it a unique compound with specific applications.

Properties

IUPAC Name

methyl 3-[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-16-4-3-12-7-8(5-10(12)14)9(13)6-11(15)17-2/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWYWPLWQMOXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC(CC1=O)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate
Reactant of Route 3
Methyl 3-(1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate
Reactant of Route 4
Methyl 3-(1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.